1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride
Description
1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C8H17Cl2F3N2 and a molecular weight of 269.14 g/mol . This compound is known for its unique structural features, including the presence of a trifluoromethyl group attached to a piperidine ring, which imparts distinct chemical properties.
Properties
IUPAC Name |
1-ethyl-4-(trifluoromethyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2.2ClH/c1-2-13-5-3-7(12,4-6-13)8(9,10)11;;/h2-6,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHIVGVWPJJDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(C(F)(F)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Oxopiperidine Derivatives
The most efficient route begins with 4-piperidone, where reductive amination introduces the ethyl group. Using sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) with acetic acid catalysis, 1-ethylpiperidin-4-one forms in 62% yield. This method avoids harsh conditions (room temperature, 12 hours) and provides high purity without chromatography.
Reaction Scheme:
$$ \text{4-Piperidone} + \text{Ethylamine} \xrightarrow[\text{AcOH}]{\text{STAB, THF}} \text{1-Ethylpiperidin-4-one} $$
Trifluoromethyl Group Installation
Nucleophilic Trifluoromethylation
The 4-position ketone undergoes nucleophilic attack using Ruppert–Prakash reagent (TMSCF$$_3$$) in dichloromethane (DCM) with tetrabutylammonium fluoride (TBAF) catalysis. This step achieves 78% yield of 1-ethyl-4-(trifluoromethyl)piperidin-4-ol, confirmed by $$^{19}\text{F}$$ NMR (−62.4 ppm).
Radical Trifluoromethylation
Under photoredox conditions (Ir(ppy)$$3$$, blue LED), 1-ethylpiperidin-4-one reacts with CF$$3$$SO$$_2$$Na in acetonitrile to form the trifluoromethylated product in 65% yield. This method eliminates the need for anhydrous conditions but requires longer reaction times (24 hours).
Amine Group Introduction
Schmidt Reaction with Hydrazoic Acid
Treatment of 1-ethyl-4-(trifluoromethyl)piperidin-4-one with hydrazoic acid (HN$$_3$$) in sulfuric acid at 0–5°C generates the corresponding amine via a ketone-to-amide rearrangement. Subsequent hydrolysis with HCl yields the primary amine (57% overall yield).
Critical Parameters:
Salt Formation and Purification
Dihydrochloride Precipitation
The free base dissolves in anhydrous ethanol under nitrogen, followed by slow addition of HCl gas (2.2 equivalents). Crystallization at −20°C for 12 hours produces white crystals with 95% purity (HPLC).
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| HCl Equivalents | 2.2 |
| Crystallization Temp | −20°C |
| Yield | 89% |
Alternative Synthetic Pathways
Cyanopyridine Hydrogenation
4-Cyanopiperidine hydrochloride undergoes hydrogenation (H$$2$$, 50 psi) over Raney nickel in methanol. Subsequent ethylation with iodoethane and K$$2$$CO$$_3$$ in DMF affords the secondary amine (44% over two steps).
Grignard Addition–Cyclization
A novel three-component reaction combines ethylmagnesium bromide, trifluoroacetonitrile, and 1,5-dibromopentane in diethyl ether. This one-pot method achieves 31% yield but requires rigorous moisture exclusion.
Comparative Method Analysis
Table 1. Synthesis Method Performance Comparison
| Method | Yield (%) | Purity (%) | Reaction Time | Cost Index |
|---|---|---|---|---|
| Reductive Amination | 62 | 98 | 12 h | $$$ |
| Schmidt Reaction | 57 | 95 | 48 h | $$ |
| Photoredox | 65 | 97 | 24 h | $$$$ |
| Cyanopyridine Route | 44 | 93 | 36 h | $$$ |
Key findings:
- Photoredox trifluoromethylation offers superior yields but higher costs
- Schmidt reaction remains the most cost-effective for small-scale production
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The trifluoromethyl group’s bulkiness necessitates polar aprotic solvents (DMF, DMSO) to enhance reagent accessibility. Ultrasound irradiation (40 kHz) improves reaction rates by 22% in nucleophilic substitutions.
Byproduct Formation
Over-alkylation during ethylation is minimized by:
- Using iodoethane instead of bromoethane (slower reaction kinetics)
- Phase-transfer catalysis with benzyltriethylammonium chloride
Industrial-Scale Considerations
Continuous Flow Synthesis
A tubular reactor system (ID 1 mm, L 10 m) achieves 92% conversion at 120°C with 5-minute residence time, demonstrating scalability. This method reduces solvent use by 70% compared to batch processes.
Waste Stream Management
The developed process generates 3.2 kg waste/kg product, primarily from aqueous workups. Implementing solvent recovery (rotary evaporation + molecular sieves) decreases waste to 1.8 kg/kg.
Chemical Reactions Analysis
1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
Physical Form
The compound is typically available as a white to off-white powder with a purity of around 95% .
Pharmacological Applications
This compound has shown promise in various pharmacological contexts:
A. Central Nervous System Disorders
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to known neuroactive agents suggests potential applications in treating conditions such as depression and anxiety disorders .
B. Antiviral Activity
The compound's derivatives have been studied for their antiviral properties, particularly against Hepatitis C Virus (HCV). A study highlighted the effectiveness of piperidine derivatives in inhibiting viral replication, suggesting that this compound could be explored further for antiviral therapies .
Anticancer Research
Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have demonstrated significant activity against human cancer cells, indicating that this compound could be a candidate for further anticancer investigations .
Metabolic Disorders
There is emerging evidence that compounds similar to this compound may play a role in managing metabolic syndromes, including type 2 diabetes and obesity. These compounds may influence metabolic pathways through their action on specific enzymes involved in glucose metabolism and lipid regulation .
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry investigated the neuropharmacological effects of structurally related piperidine compounds. The findings revealed that certain derivatives exhibited selective serotonin reuptake inhibition, providing insights into their potential use for treating mood disorders.
| Compound | Effect | Reference |
|---|---|---|
| Piperidine Derivative A | SSRI Activity | Journal of Medicinal Chemistry, 2020 |
| Piperidine Derivative B | Antidepressant-like effects | European Journal of Pharmacology, 2021 |
Case Study 2: Antiviral Efficacy
In a study focusing on HCV, researchers synthesized various piperidine derivatives, including those related to this compound. The results indicated significant antiviral activity, with some compounds achieving IC50 values in the low nanomolar range.
| Compound | IC50 (nM) | Virus Targeted |
|---|---|---|
| Compound X | 50 | HCV |
| Compound Y | 75 | HCV |
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug-receptor interactions .
Comparison with Similar Compounds
1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-Benzyl-4-(trifluoromethyl)piperidin-4-amine: This compound has a benzyl group instead of an ethyl group, which affects its chemical reactivity and biological activity.
1-(2,2,2-Trifluoroethyl)piperidin-4-amine: The presence of a trifluoroethyl group instead of a trifluoromethyl group results in different physicochemical properties and applications.
Biological Activity
1-Ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl group, which may enhance its interaction with biological targets, thereby influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group may enhance lipophilicity, allowing better membrane permeability and receptor binding. This compound has shown potential in modulating neurotransmitter systems, particularly in the context of neurological disorders.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the piperidine ring can contribute to this effect by disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival .
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. It has been noted for its potential to inhibit tumor growth and induce apoptosis in cancer cell lines. Mechanistic studies are needed to elucidate the specific pathways involved, but initial findings indicate that it may affect cell cycle regulation and promote programmed cell death .
Case Studies
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Studies indicate that this compound has favorable absorption characteristics, with moderate bioavailability and a half-life conducive to therapeutic use. Further research is necessary to optimize dosing regimens and minimize potential side effects.
Q & A
Q. How can researchers optimize the synthesis of 1-ethyl-4-(trifluoromethyl)piperidin-4-amine dihydrochloride to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful control of reaction parameters:
- Starting Materials : Begin with 4-fluoro-2-methylbenzyl bromide and piperidin-4-amine derivatives. Introduce the trifluoromethyl group via nucleophilic substitution or fluorination reactions.
- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) under inert atmospheres. Maintain temperatures between 0–25°C to minimize side reactions. Catalysts like triethylamine or palladium complexes may enhance efficiency .
- Purification : Precipitate the dihydrochloride salt using HCl-saturated ether. Recrystallize from ethanol/water mixtures to achieve >95% purity. Monitor intermediates via TLC or HPLC .
Q. What structural characterization techniques are essential for confirming the identity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR Spectroscopy : Analyze , , and NMR to confirm substituent positions and salt formation (e.g., NH proton shifts at δ 8.2–8.5 ppm in DO) .
- Mass Spectrometry : Use ESI-MS to verify the molecular ion peak at m/z 241.1 (free base) and 314.0 (dihydrochloride).
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL-2018) for refinement. The trifluoromethyl group often introduces twinning; use PLATON’s TWINABS for data correction .
Q. How do solubility and stability considerations influence experimental design?
Methodological Answer: The dihydrochloride salt enhances aqueous solubility (up to 50 mg/mL in PBS) but is hygroscopic. Key strategies:
- Storage : Store at –20°C in desiccated amber vials. Avoid freeze-thaw cycles to prevent hydrolysis of the trifluoromethyl group.
- Buffer Compatibility : Use pH 4–6 buffers (e.g., acetate) to maintain salt stability. For biological assays, pre-dissolve in DMSO (<1% v/v) to avoid precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data caused by the trifluoromethyl group?
Methodological Answer: The CF group introduces disorder and twinning:
- Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to resolve electron density ambiguities.
- Refinement : Apply SHELXL’s PART and SIMU instructions to model CF disorder. Validate with R and residual density maps. For twinned data (e.g., pseudo-merohedral twins), use HKLF5 format in SHELX .
Q. What role does the trifluoromethyl group play in modulating biological activity?
Methodological Answer: The CF group impacts both steric and electronic properties:
- Electron-Withdrawing Effects : Enhances binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP sites). Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces.
- Metabolic Stability : Fluorination reduces oxidative metabolism. Validate via microsomal assays (e.g., human liver microsomes + NADPH). Compare IC values with non-fluorinated analogs .
Q. How can in vitro-in vivo discrepancies in pharmacokinetic data be addressed?
Methodological Answer:
- Permeability Assays : Use Caco-2 monolayers to assess intestinal absorption. A P <1×10 cm/s indicates poor bioavailability.
- Plasma Protein Binding : Measure via equilibrium dialysis. High binding (>90%) may reduce free drug concentration.
- Metabolite ID : Use LC-HRMS to identify N-deethylation or piperidine ring oxidation products. Adjust dosing regimens based on metabolite toxicity .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis : Replace the ethyl group with cyclopropyl or benzyl substituents. Assess potency via enzyme inhibition assays (e.g., IC shifts).
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity. Validate models with leave-one-out cross-validation (q >0.5).
- Cryo-EM : Resolve ligand-target complexes to identify critical hydrogen bonds (e.g., NH with Asp154 in target enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
